molecular formula C10H16N2O2 B051446 1-N-Boc-3-Cyanopyrrolidine CAS No. 476493-40-0

1-N-Boc-3-Cyanopyrrolidine

Cat. No. B051446
M. Wt: 196.25 g/mol
InChI Key: VDDMCMFPUSCJNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-N-Boc-3-Cyanopyrrolidine-related compounds involves lithiation-substitution reactions. Sheikh et al. (2012) detailed the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, an important class of compounds that contain a quaternary stereocenter. They used lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine prepared by asymmetric Negishi arylation or catalytic asymmetric reduction (Sheikh et al., 2012).

Molecular Structure Analysis

The molecular structure of N-Boc-protected pyrrolidine derivatives and their analogs can be elucidated using spectroscopic techniques like NMR and X-ray crystallography. For example, Matulevičiūtė et al. (2023) synthesized new N-(aminocycloalkylene)amino acid derivatives and elucidated their structure using these techniques (Matulevičiūtė et al., 2023).

Chemical Reactions and Properties

1-N-Boc-3-Cyanopyrrolidine and similar compounds can undergo various chemical reactions, including 1,3-dipolar cycloadditions. López-Pérez et al. (2011) described the Ag-catalyzed 1,3-dipolar cycloaddition of β-borylacrylates with azomethine ylides, leading to 3-borylpyrrolidine derivatives (López-Pérez et al., 2011).

Physical Properties Analysis

The physical properties of N-Boc-3-Cyanopyrrolidine and related compounds, such as melting points, boiling points, and solubility, can be characterized using standard laboratory techniques. However, specific studies focusing on these physical properties were not found in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 1-N-Boc-3-Cyanopyrrolidine analogs can be influenced by factors like the presence of functional groups and stereochemistry. Haddad and Larchevêque (2005) demonstrated the kinetic resolution of N-Boc protected pyrrolidine derivatives through acylation, highlighting the influence of stereochemistry on chemical reactivity (Haddad & Larchevêque, 2005).

Scientific Research Applications

  • Chemoenzymatic Synthesis : N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine was synthesized through a kinetic resolution process involving acylation, catalyzed by Pseudomonas fluorescens lipase. This method achieved high diastereo- and enantioselectivity (Haddad & Larchevêque, 2005).

  • Lithiation-Substitution Studies : Research on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has led to a general and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, important for pharmaceutical development. The study utilized in situ IR spectroscopy for monitoring and optimizing lithiation conditions (Sheikh et al., 2012).

  • Organocatalytic Asymmetric Formal [3 + 2] Cycloaddition : A novel cycloaddition reaction with in situ generation of N-carbamoyl nitrones was developed, using N-Boc-protected isoxazolidines. This method provided valuable building blocks for pharmaceuticals and showcased the use of N-carbamoyl nitrones in asymmetric catalysis (Gioia et al., 2009).

  • ω-Transaminase-Catalyzed Kinetic Resolutions : In this study, the kinetic resolution of 3-aminopyrrolidine and 3-aminopiperidine was enhanced using a protecting group concept. N-Boc protection increased the reaction rate and enantioselectivity significantly, offering insights into efficient enantiomer separation methods (Höhne et al., 2008).

  • Synthesis of Cyanopyrrolidines as DPP-IV Inhibitors : Cyanopyrrolidines have been explored as inhibitors of the dipeptidyl peptidase IV enzyme, a target for type 2 diabetes treatment. Research over 11 years culminated in the discovery of vildagliptin and saxagliptin, highlighting the significance of cyanopyrrolidines in diabetes research (Peters, 2007).

  • Conformational Analysis of β-Lactam-Containing Ferrocene Peptides : This study involved the conjugation of 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam with Boc-Ala, leading to the formation of ferrocene-based peptides. The research provided insights into the stabilization of these compounds in solution through intramolecular hydrogen bonds (Kovač et al., 2009).

Safety And Hazards

1-N-Boc-3-Cyanopyrrolidine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDMCMFPUSCJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373537
Record name 1-N-Boc-3-Cyanopyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-3-Cyanopyrrolidine

CAS RN

476493-40-0
Record name 1-N-Boc-3-Cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3-cyanopyrrolidine
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Synthesis routes and methods

Procedure details

LiOH.H2O (167 mg, 3.98 mmol) was added to 4-cyano-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (674 mg, 2.65 mmol) in methanol (5 mL) solution. The reaction was stirred at room temperature overnight. The reaction mixture was concentrated down. The crude is used in next step reaction. 2-Amino-1-(4-bromo-phenyl)-ethanone HCl salt (664 mg, 2.65 mmol) was dissolved in DMF (10 mL) and to this solution was added 4-Cyano-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester crude from the previous step, diisopropyl ethylamine (0.93 mL, 5.3 mmol), followed by HATU (1 g, 2.65 mmol). Reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was dissolved in ethyl acetate and washed with dilute sodium bicarbonate solution. The organic layer was dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 2-[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (1.05 g, yield 91%). LCMS-ESI−: calc'd for C19H22BrN3O4: 435.08. Found: 458.0 (M+Na+). A mixture of 242-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (1.05 g, 2.4 mmol) and ammonia acetate (3.7 g, 20 eq.) in Xylene (2 mL) was heated in microwave at 110° C. for 2 hours. The mixture was concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (356 mg, containing 15% starting material, yield 35%). LCMS-ESI−: calc'd for C19H21BrN4O2: 417.30. Found: 418.9 (M+H+). The mixture of 2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (356 mg, 0.85 mmol), 2-{5-[6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalen-2-yl]-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (501 mg, 1.02 mmol), tetrakis(triphenylphosphine)palladium (99 mg, 0.08 mmol) and potassium acetate (425 mg, 3.07 mmol) in 7 mL 1,2-dimethoxyethane and 2 mL water was heated to 90° C. for 2 hour. The reaction mixture was cooled and dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 80% ethyl acetate/hexane) to give 245-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (200 mg, yield 33%) and the amide product. LCMS-ESI−: calc'd for C41H45N7O4: 699.84. Found: 700.2 (M+H+). LAH (45 mg, 6 eq.) was added to the solution of mixture of 2-[5-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester (146 mg, 0.066 mmol) in 3 ml THF at 0° C. The reaction was quenched after 30 minutes using water, 10% NaOH aqueous solution and water in 3 steps. The reaction mixture was filtered. The filtrate was concentrated down and purified by preparative reverse phase HPLC (Gemini, 5 to 100% ACN/H2O+0.1% TFA). Product lyophilized to give 4-Aminomethyl-2-[5-(4-{6-[2-(1-tert-butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester TFA salt (150 mg, yield 95%). LCMS-ESI−: calc'd for C41H49N7O4: 703.87. Found: 704.2 (M+H+). Sodium triacetyl boron hydride (54 mg, 3 eq.) was added to the mixture of 4-Aminomethyl-2-[5-(4-{6-[2-(1-tert-butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl -phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (60 mg, 0.085 mmol) and 0.1 mL formaldehyde (37% in water) in 3 ml THF, followed by 1 drop of acetic acid. The reaction was stirred at room temperature for 30 minutes. The reaction was complete by monitoring using LC-MS. The reaction mixture was filtered. The filtrate was concentrated down and purified by preparative reverse phase HPLC (Gemini, 5 to 100% ACN/H2O+0.1% TFA). Product lyophilized to give 245-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-dimethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester TFA salt (41.7 mg, yield 67%). LCMS-ESI−: calc'd for C43H53N7O4: 731.93. Found: 732.3 (M+H+). Trifluoroacetic acid (0.5 mL) was added to 2-[5-(4-{6-[2-(1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-3H-imidazol-4-yl]-naphthalen-2-yl}-phenyl)-1H-imidazol-2-yl]-4-dimethylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (41.7 mg, 0.057 mmol) in 1 ml DCM and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated and dried overnight under vacuum. The residue was dissolved in DMF (1.5 mL) and to this solution was added 2-Methoxycarbonylamino-3-methyl-butyric acid (20 mg, 0.124 mmol), diisopropyl ethylamine (60 μl), followed by HATU (43 mg). Reaction mixture was stirred at 0° C. for 60 minutes. The reaction mixture was dissolved in ethyl acetate and washed with dilute sodium bicarbonate solution. The organic layer was dried (MgSO4), concentrated and purified by preparative reverse phase HPLC (Gemini, 5 to 100% ACN/H2O+0.1% TFA). Product lyophilized to give [1-(4-Dimethylaminomethyl-2-{5-[4-(6-{2-[1-(2-methoxycarbonylamino-butyryl)-pyrrolidin-2-yl]-3H-imidazol-4-yl]-naphthalen-2-yl)-phenyl]-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic acid methyl ester the bis-TFA salt (Example A) (13.1 mg).
Name
2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
99 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-Boc-3-Cyanopyrrolidine
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Citations

For This Compound
1
Citations
J Rhodes - 2021 - search.proquest.com
… As shown in scheme 2, the synthesis for 23 and various Nsubstitution analogs began with alkylation of commercially available 1-N-Boc-3cyanopyrrolidine with 3-trifluoromethyl benzyl …
Number of citations: 0 search.proquest.com

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